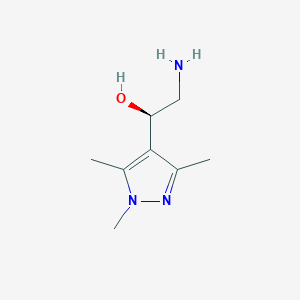
(1R)-2-amino-1-(trimethyl-1H-pyrazol-4-yl)ethan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R)-2-amino-1-(trimethyl-1H-pyrazol-4-yl)ethan-1-ol is a chiral compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The presence of both amino and hydroxyl functional groups makes it a versatile intermediate for the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-2-amino-1-(trimethyl-1H-pyrazol-4-yl)ethan-1-ol typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Introduction of the trimethyl group: Alkylation of the pyrazole ring with a methylating agent such as methyl iodide.
Chiral synthesis of the amino alcohol: This can be done through asymmetric reduction of the corresponding ketone or by using chiral auxiliaries or catalysts.
Industrial Production Methods
Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors, advanced purification techniques, and recycling of reagents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane).
Reduction: The amino group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) to form the corresponding chloride.
Common Reagents and Conditions
Oxidation: PCC, DMP, or other mild oxidizing agents.
Reduction: LiAlH4, sodium borohydride (NaBH4).
Substitution: SOCl2, phosphorus tribromide (PBr3).
Major Products
Oxidation: Formation of the corresponding ketone or aldehyde.
Reduction: Formation of the corresponding amine.
Substitution: Formation of the corresponding halide or other substituted products.
Scientific Research Applications
Chemistry
Building Block: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Potential use as a ligand in asymmetric catalysis.
Biology
Enzyme Inhibition: Potential use as an inhibitor for specific enzymes due to its structural features.
Drug Development: Exploration as a lead compound for the development of new pharmaceuticals.
Medicine
Therapeutic Agents: Potential use in the development of drugs for treating various diseases.
Diagnostic Tools: Use in the development of diagnostic agents for imaging and other applications.
Industry
Material Science: Use in the synthesis of novel materials with specific properties.
Agriculture: Potential use in the development of agrochemicals.
Mechanism of Action
The mechanism of action of (1R)-2-amino-1-(trimethyl-1H-pyrazol-4-yl)ethan-1-ol would depend on its specific application. For example, as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access and thus inhibiting its activity. The molecular targets and pathways involved would vary based on the specific biological or chemical context.
Comparison with Similar Compounds
Similar Compounds
(1R)-2-amino-1-(1H-pyrazol-4-yl)ethan-1-ol: Lacks the trimethyl group, which might affect its reactivity and applications.
(1R)-2-amino-1-(3,5-dimethyl-1H-pyrazol-4-yl)ethan-1-ol: Contains additional methyl groups, which could influence its steric and electronic properties.
Uniqueness
The presence of the trimethyl group in (1R)-2-amino-1-(trimethyl-1H-pyrazol-4-yl)ethan-1-ol might confer unique steric and electronic properties, making it more suitable for specific applications in catalysis, drug development, and material science.
Biological Activity
(1R)-2-amino-1-(trimethyl-1H-pyrazol-4-yl)ethan-1-ol, also known as 2-amino-1-(1,3,5-trimethyl-1H-pyrazol-4-yl)ethanol, is a compound of interest due to its potential biological activities. This article reviews its structural properties, biological activities, and relevant research findings.
Biological Activities
Research indicates that pyrazole derivatives, including this compound, exhibit a range of biological activities. These include:
Antitumor Activity
Several studies have highlighted the antitumor potential of pyrazole derivatives. For instance, compounds with similar structures have shown inhibitory effects against key oncogenic targets such as BRAF(V600E) and EGFR. The activity is often linked to the ability of these compounds to interfere with tumor cell proliferation and survival mechanisms .
Anti-inflammatory Properties
Pyrazole derivatives are recognized for their anti-inflammatory effects. Compounds synthesized from pyrazole frameworks have demonstrated significant inhibition of inflammatory responses in various models. For example, some derivatives showed IC50 values comparable to established anti-inflammatory drugs like diclofenac sodium .
Antimicrobial and Antifungal Activity
Research has also indicated that certain pyrazole derivatives possess antimicrobial properties. In vitro studies have demonstrated effectiveness against various bacterial strains and fungi, suggesting potential applications in treating infections .
Study on Antitumor Activity
A notable study evaluated the antiproliferative effects of pyrazole derivatives on human cancer cell lines using the MTT assay. Among the tested compounds, those structurally related to this compound exhibited significant cytotoxicity against HeLa and other cancer cell lines, indicating their potential as anticancer agents .
Study on Anti-inflammatory Effects
In another investigation, a series of pyrazole-linked compounds were synthesized and assessed for their anti-inflammatory activity. The results showed that several compounds had IC50 values lower than that of standard treatments, highlighting their potential as new therapeutic agents in managing inflammatory diseases .
Data Tables
Properties
Molecular Formula |
C8H15N3O |
|---|---|
Molecular Weight |
169.22 g/mol |
IUPAC Name |
(1R)-2-amino-1-(1,3,5-trimethylpyrazol-4-yl)ethanol |
InChI |
InChI=1S/C8H15N3O/c1-5-8(7(12)4-9)6(2)11(3)10-5/h7,12H,4,9H2,1-3H3/t7-/m0/s1 |
InChI Key |
STPGKUVSQGDNCN-ZETCQYMHSA-N |
Isomeric SMILES |
CC1=C(C(=NN1C)C)[C@H](CN)O |
Canonical SMILES |
CC1=C(C(=NN1C)C)C(CN)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















